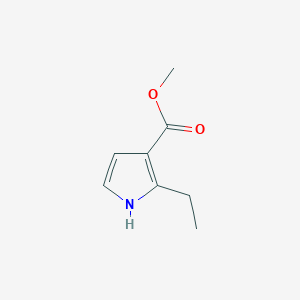

Methyl 2-ethyl-1H-pyrrole-3-carboxylate

CAS No.:

Cat. No.: VC2873352

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11NO2 |

|---|---|

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | methyl 2-ethyl-1H-pyrrole-3-carboxylate |

| Standard InChI | InChI=1S/C8H11NO2/c1-3-7-6(4-5-9-7)8(10)11-2/h4-5,9H,3H2,1-2H3 |

| Standard InChI Key | FWZOVQKKSCXOHE-UHFFFAOYSA-N |

| SMILES | CCC1=C(C=CN1)C(=O)OC |

| Canonical SMILES | CCC1=C(C=CN1)C(=O)OC |

Introduction

Chemical and Physical Properties

Methyl 2-ethyl-1H-pyrrole-3-carboxylate possesses specific chemical and physical properties that define its behavior in various chemical reactions and biological systems. These properties are essential for understanding its potential applications and handling requirements.

Table 1: Chemical and Physical Properties of Methyl 2-ethyl-1H-pyrrole-3-carboxylate

| Property | Value |

|---|---|

| Chemical Name | Methyl 2-ethyl-1H-pyrrole-3-carboxylate |

| CAS Number | 879214-82-1 |

| Molecular Formula | C8H11NO2 |

| Molecular Weight | 153.18 g/mol |

| SMILES | CCC1=C(C=CN1)C(=O)OC |

| InChI | InChI=1S/C8H11NO2/c1-3-7-6(4-5-9-7)8(10)11-2/h4-5,9H,3H2,1-2H3 |

| InChIKey | FWZOVQKKSCXOHE-UHFFFAOYSA-N |

| Appearance | White powder |

| Purity (Commercial) | ≥97% |

| MDL No. | MFCD12923910 |

The structural features of methyl 2-ethyl-1H-pyrrole-3-carboxylate include the electron-rich pyrrole ring, which influences its reactivity in electrophilic substitution reactions. The presence of the methyl ester group at the 3-position provides an additional site for further functionalization, while the ethyl group at the 2-position contributes to the lipophilicity of the molecule. These structural elements collectively determine the compound's solubility, reactivity, and potential interactions with biological targets.

| Method | Key Reagents | Conditions | Potential Advantages |

|---|---|---|---|

| Microwave-assisted one-pot synthesis | Modified α-bromoacetophenone, amines, methyl acetoacetate | Microwave irradiation, 15 min, 500 W, solvent-free | Rapid reaction time, solvent-free conditions |

| Decarboxylation | Appropriate pyrrole-2-carboxylic acid precursor | Heating at 200-210°C, ~12 min | High yield potential, straightforward procedure |

| Vilsmeier-Haack formylation and modification | Suitable pyrrole precursor | DMF, POCl3, followed by appropriate transformations | Versatile approach for introducing various functionalities |

Functionalization of Pyrrole Precursors

The synthesis of halogen-doped pyrrole derivatives, as described in the literature, provides insights into another potential approach. For instance, the synthesis of 4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid involves the fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using Selectfluor in acetonitrile and acetic acid at 0°C, followed by saponification .

This approach suggests that methyl 2-ethyl-1H-pyrrole-3-carboxylate could potentially be synthesized through the appropriate functionalization of simpler pyrrole precursors. The specific reaction conditions would need to be optimized to achieve selective substitution at the desired positions.

Applications

Methyl 2-ethyl-1H-pyrrole-3-carboxylate has several important applications, particularly in the fields of pharmaceutical research and organic synthesis.

Pharmaceutical Applications

As a pyrrole derivative, methyl 2-ethyl-1H-pyrrole-3-carboxylate serves as a valuable intermediate in pharmaceutical synthesis. The compound is primarily utilized in the development of pharmaceuticals and medical ingredients . Its structural features, including the pyrrole core, make it particularly useful in medicinal chemistry where pyrrole-based compounds have shown various biological activities.

Building Block in Organic Synthesis

The functionalized pyrrole structure of methyl 2-ethyl-1H-pyrrole-3-carboxylate makes it an important building block for the synthesis of more complex molecular structures. The carboxylate group at the 3-position provides a convenient handle for further functionalization, while the ethyl substituent at the 2-position can influence the reactivity and properties of the resulting compounds.

Similar pyrrole derivatives have been utilized in various transformations, including Vilsmeier-Haack formylation, which introduces aldehyde functionalities that can be further modified. For example, ethyl 3-fluoro-1H-pyrrole-2-carboxylate has been subjected to Vilsmeier-Haack formylation to yield formylated products that serve as intermediates in the synthesis of more complex compounds .

Research Tool

In academic and industrial research settings, methyl 2-ethyl-1H-pyrrole-3-carboxylate serves as a research tool for studying pyrrole chemistry and developing new methodologies for heterocyclic synthesis. The compound's unique substitution pattern allows researchers to investigate structure-activity relationships and develop novel compounds with potential biological activities.

| Biological Activity | Potential Targets/Effects | Observations from Related Compounds |

|---|---|---|

| Antimicrobial | Gram-positive bacteria (e.g., S. aureus) | MIC values of 3.12-12.5 μg/mL for some pyrrole derivatives |

| Anticancer | Human carcinoma cell lines | Growth inhibition observed in A-431 cells with some derivatives |

| Anti-inflammatory | Inhibition of inflammatory pathways | Common activity among heterocyclic compounds |

| Enzyme Inhibition | Interaction with various enzymes | Mechanism observed in several pyrrole-based compounds |

Structure-Activity Relationships

The biological activity of pyrrole derivatives is strongly influenced by their substitution pattern. The presence of an ethyl group at the 2-position and a methyl ester at the 3-position in methyl 2-ethyl-1H-pyrrole-3-carboxylate likely affects its interaction with biological targets. Comparative studies with related compounds, such as ethyl 3-methyl-1H-pyrrole-2-carboxylate and ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, could provide insights into the structure-activity relationships of this class of compounds.

It is important to note that the biological activities discussed are potential areas for research rather than confirmed properties of methyl 2-ethyl-1H-pyrrole-3-carboxylate. Further experimental studies, including in vitro assays against various pathogens and cell lines, would be necessary to determine its specific biological activity profile.

| Parameter | Information |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed |

| H315: Causes skin irritation | |

| H319: Causes serious eye irritation | |

| H335: May cause respiratory irritation | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |

| Storage | Sealed in dry container, Room Temperature |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume